molecular formula C9H6ClN3 B1599734 3-Chloro-6-phenyl-1,2,4-triazine CAS No. 73214-24-1

3-Chloro-6-phenyl-1,2,4-triazine

Cat. No.: B1599734
CAS No.: 73214-24-1
M. Wt: 191.62 g/mol
InChI Key: POSVMUJKVDQWHT-UHFFFAOYSA-N
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Description

3-Chloro-6-phenyl-1,2,4-triazine is a heterocyclic compound that belongs to the triazine family. Triazines are a class of nitrogen-containing heterocycles that have significant applications in various fields, including agriculture, pharmaceuticals, and materials science. The presence of a chlorine atom and a phenyl group in the 1,2,4-triazine ring structure imparts unique chemical properties to this compound, making it a valuable intermediate in organic synthesis and a potential candidate for various biological activities.

Mechanism of Action

Target of Action

Triazine derivatives are known to interact with a variety of biological targets due to their high nitrogen content and chemical stability . They have been identified as multifunctional, adaptable, switchable, and remarkably antifungal, anticancer, antiviral, antitumor, cardiotonic, anti-HIV, analgesic, anti-protozoal, etc .

Mode of Action

The mode of action of 3-Chloro-6-phenyl-1,2,4-triazine involves its interaction with its targets through inverse electron-demand Diels–Alder reactions . In these reactions, π-deficient triazines and tetrazines are used as dienes, while alkenes or alkynes with electron-donating substituents are used as dienophiles . Cycloaddition initiates a cascade of reactions including elimination of a nitrogen molecule or nitrile from the cycloadduct, as a result of a retro-Diels–Alder reaction and subsequent aromatization of the intermediate product .

Biochemical Pathways

Triazine derivatives are known to undergo a variety of organic transformations, including electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization . These transformations can affect various biochemical pathways, leading to their downstream effects.

Pharmacokinetics

The pharmacokinetics of triazine derivatives are generally influenced by their chemical structure, solubility, and stability .

Result of Action

Triazine derivatives are known to exhibit a wide range of biological activities, including antifungal, anticancer, antiviral, antitumor, cardiotonic, anti-hiv, analgesic, anti-protozoal, etc . These effects are likely the result of the compound’s interaction with its targets and its influence on various biochemical pathways.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the presence of other chemicals, pH, temperature, and light exposure can affect the compound’s stability and reactivity . Furthermore, the compound’s interaction with its environment can influence its absorption, distribution, metabolism, and excretion, thereby affecting its bioavailability and efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-6-phenyl-1,2,4-triazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 3-chloroaniline with formamide in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired triazine compound.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. Additionally, microwave-assisted synthesis has been explored to reduce reaction times and improve efficiency.

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-6-phenyl-1,2,4-triazine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Electrophilic Addition: The triazine ring can participate in electrophilic addition reactions with electrophiles such as halogens or acids.

    Cycloaddition: The compound can undergo [4+2] cycloaddition reactions with dienophiles to form polycyclic structures.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar solvents like dimethyl sulfoxide (DMSO) or ethanol.

    Electrophilic Addition: Reagents such as bromine or sulfuric acid in solvents like acetic acid or chloroform.

    Cycloaddition: Dienophiles such as maleic anhydride or acrylonitrile in the presence of a catalyst like zinc chloride.

Major Products:

    Nucleophilic Substitution: Substituted triazines with various functional groups.

    Electrophilic Addition: Halogenated or sulfonated triazines.

    Cycloaddition: Polycyclic compounds with potential biological activity.

Scientific Research Applications

3-Chloro-6-phenyl-1,2,4-triazine has been extensively studied for its applications in various scientific fields:

    Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds and as a building block for the development of new materials with unique properties.

    Biology: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.

    Industry: Utilized in the production of dyes, agrochemicals, and polymers due to its stability and reactivity.

Comparison with Similar Compounds

    2,4,6-Trichloro-1,3,5-triazine: Known for its use in the synthesis of reactive dyes and as an intermediate in organic synthesis.

    6-Phenyl-1,2,4-triazine: Lacks the chlorine atom but shares the phenyl group, making it less reactive in nucleophilic substitution reactions.

    3,6-Dichloro-1,2,4-triazine: Contains an additional chlorine atom, increasing its reactivity and potential for further functionalization.

Uniqueness: 3-Chloro-6-phenyl-1,2,4-triazine is unique due to the presence of both a chlorine atom and a phenyl group, which impart distinct reactivity and biological activity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

3-chloro-6-phenyl-1,2,4-triazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClN3/c10-9-11-6-8(12-13-9)7-4-2-1-3-5-7/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POSVMUJKVDQWHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(N=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50452550
Record name 3-chloro-6-phenyl-1,2,4-triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50452550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73214-24-1
Record name 3-chloro-6-phenyl-1,2,4-triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50452550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 6-phenyl-1,2,4-triazin-3(2H)-one (2.45 g, 0.0141 mol) and DMF (0.5 mL) in phosphoryl chloride (20.0 mL, 0.214 mol) and chloroform (20.0 mL) was heated under reflux overnight. After cooling, the volatiles were removed under reduced pressure. The residue was dissolved in DCM (60 mL) and was poured into ice with stirring. The mixture was neutralized with NaOH (1N), and filtered through a pad of celite to remove a small amount of insoluble residue. The organic layer was separated. The aqueous layer was extracted with DCM (3×20 mL). The combined organic layers were dried over Na2SO4, filtered, and concentrated. The residue was flash chromatographed on a silica gel column to give the desired product (2.20 g, 81.1%). Analytical LCMS: (M+H)+=192.1/194.1.
Quantity
2.45 g
Type
reactant
Reaction Step One
Name
Quantity
0.5 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
81.1%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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